2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including bromophenyl, dichlorophenyl, methyl, and nitrophenyl groups, integrated into a pyrazolo[1,5-c][1,3]benzoxazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group under suitable conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine
- [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its combination of multiple functional groups within a single heterocyclic framework. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H16BrCl2N3O3 |
---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H16BrCl2N3O3/c1-23(14-4-8-17(9-5-14)29(30)31)28-21(18-10-16(25)11-19(26)22(18)32-23)12-20(27-28)13-2-6-15(24)7-3-13/h2-11,21H,12H2,1H3 |
InChI Key |
UPVKGOKZHABMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(O1)C(=CC(=C4)Cl)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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